molecular formula C6H3Br2N3 B2382991 3,6-Dibromoimidazo[1,2-a]pyrazine CAS No. 1245647-43-1

3,6-Dibromoimidazo[1,2-a]pyrazine

Cat. No.: B2382991
CAS No.: 1245647-43-1
M. Wt: 276.919
InChI Key: DJFWUZOUSWZZGS-UHFFFAOYSA-N
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Description

3,6-Dibromoimidazo[1,2-a]pyrazine is an organic compound with the chemical formula C6H3Br2N3. It belongs to the imidazo[1,2-a]pyrazine family, which has gained interest in medicinal chemistry and drug development due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromoimidazo[1,2-a]pyrazine typically involves the bromination of imidazo[1,2-a]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 6 positions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and amino derivatives of imidazo[1,2-a]pyrazine.

    Coupling Reactions: Products include various biaryl and heteroaryl derivatives.

Scientific Research Applications

3,6-Dibromoimidazo[1,2-a]pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates due to its biological activity.

    Biological Studies: It serves as a probe in studying biological pathways and mechanisms.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromoimidazo[1,2-a]pyrazine: Similar in structure but with bromine atoms at different positions.

    6,8-Dibromoimidazo[1,2-a]pyrazine: Another structural isomer with bromine atoms at the 6 and 8 positions

Uniqueness

3,6-Dibromoimidazo[1,2-a]pyrazine is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFWUZOUSWZZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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